Alalevonadifloxacin (hydrochloride)

Übersicht

Beschreibung

Alalevonadifloxacin (hydrochloride), known by its trade name Emrok O, is an antibiotic belonging to the fluoroquinolone class. It is a prodrug of levonadifloxacin, designed to enhance oral bioavailability. This compound is particularly effective against Gram-positive bacteria and has been approved in India for treating infections caused by these bacteria .

Vorbereitungsmethoden

The synthesis of alalevonadifloxacin hydrochloride involves several steps, including the use of methanol, ethanol, and isopropanol as solvents at various stages. The compound is a mesylate salt of L-alanine ester prodrug of levonadifloxacin. The synthetic route includes the esterification of L-alanine with the fluoroquinolone core, followed by purification steps to remove impurities . Industrial production methods focus on optimizing yield and purity, often employing liquid-liquid extraction procedures and gas chromatography-mass spectrometry (GC-MS) for impurity profiling .

Analyse Chemischer Reaktionen

Resolution of Enantiomers Using Chiral Acids

During the synthesis of levonadifloxacin (the active moiety of alalevonadifloxacin):

-

Compound 3 (racemic tetrahydroquinoline) is treated with 2,3-di-O-benzoyl-L-tartaric acid (L-DBTA) in methanol.

-

HCl is used in later steps to acidify the medium, facilitating recrystallization and isolation of the S-isomer 4 (35% yield, 100% ee) .

Key Data

-

Resolution efficiency: 100% enantiomeric excess (ee) achieved via chiral acid-mediated crystallization.

-

Recovery of R-isomer: Racemized using methanesulfonic acid (MsOH) for reuse .

Prodrug Activation via Hydrolysis

Alalevonadifloxacin mesylate undergoes enzymatic and acidic hydrolysis to release levonadifloxacin:

-

In vivo cleavage : The L-alanine ester is hydrolyzed by esterases in plasma and tissues, with HCl in gastric fluid potentially aiding dissolution .

-

Kinetics : Oral bioavailability of alalevonadifloxacin is ~90%, mirroring intravenous levonadifloxacin pharmacokinetics .

Hydrolysis Reaction

Stability Testing in Acidic Conditions

Film-coated alalevonadifloxacin tablets are tested for dissolution in 0.1N HCl to simulate gastric pH:

-

Release profile : >80% drug release within 30 minutes, confirming acid stability .

-

Formulation data : Optimal release achieved with croscarmellose sodium and microcrystalline cellulose (F5 batch: 98.89% release in 120 minutes) .

Dissolution Performance

| Time (min) | Cumulative Drug Release (%) |

|---|---|

| 30 | 81.2 |

| 60 | 92.5 |

| 120 | 98.9 |

Critical Analysis of HCl-Dependent Steps

-

Synthetic efficiency : HCl ensures high yields in cyclization (e.g., tricyclic acid formation) and resolution steps.

-

Limitations : Excessive HCl use may lead to side reactions, necessitating precise pH control during recrystallization .

Comparative Reaction Pathways

| Step | Reagents | Role of HCl | Outcome |

|---|---|---|---|

| Tricyclic acid formation | EMME, PPA | Acid catalyst, hydrolysis | Carboxylic acid activation |

| Prodrug hydrolysis | Gastric fluid (H⁺) | Proton donor for ester cleavage | Active drug release |

| Impurity synthesis | Aqueous HCl | Hydrolytic agent | Degradation product isolation |

Wissenschaftliche Forschungsanwendungen

Treatment of ABSSSI

Alalevonadifloxacin has been evaluated in multiple clinical studies for its effectiveness in treating ABSSSI. A retrospective observational study involving 227 patients demonstrated high clinical success rates: 97.3% for oral alalevonadifloxacin, 97.8% for intravenous levonadifloxacin, and 100% for a combination therapy . The overall microbial success rate was reported at 99.2%, highlighting its potential as a reliable treatment option.

Efficacy Against Respiratory Infections

Research indicates that alalevonadifloxacin is also effective against respiratory pathogens. In vitro studies suggest that it retains activity against macrolide- and penicillin-resistant strains of Streptococcus pneumoniae, among others . Its pharmacokinetic profile supports its use in treating lower respiratory tract infections, with favorable concentrations observed in epithelial lining fluid .

Safety Profile

Alalevonadifloxacin has shown a favorable safety profile in clinical trials, with no serious adverse events reported. The drug is well-tolerated across various patient demographics, including those with renal and hepatic impairments, which is significant given the rising concern over antibiotic-related toxicities associated with traditional treatments like vancomycin and linezolid .

Efficacy vs. Standard Treatments

Comparative studies have positioned alalevonadifloxacin favorably against established antibiotics such as linezolid. In head-to-head trials, both intravenous and oral formulations of alalevonadifloxacin demonstrated comparable or superior efficacy in treating ABSSSI, with additional benefits such as reduced drug-drug interactions and no need for dosage adjustments in patients with compromised organ function .

Case Studies and Real-World Evidence

A post-marketing surveillance study (PIONEER study) provided real-world data on the efficacy and safety of alalevonadifloxacin in clinical settings across India. The study confirmed high rates of clinical improvement within 72 to 96 hours of initiating therapy, reinforcing findings from controlled trials .

| Study Type | Patient Population | Treatment Duration | Clinical Success Rate | Microbial Success Rate |

|---|---|---|---|---|

| Retrospective Observational Study | 227 patients | Mean 7 days | 97.8% (IV), 97.3% (oral) | 99.2% |

Wirkmechanismus

Alalevonadifloxacin (hydrochloride) exerts its effects by targeting bacterial DNA gyrase, an enzyme crucial for DNA replication. Unlike other quinolones that primarily inhibit DNA topoisomerase IV, alalevonadifloxacin hydrochloride’s unique mechanism enhances its efficacy against resistant bacterial strains . The molecular pathways involved include the inhibition of DNA synthesis, leading to bacterial cell death.

Vergleich Mit ähnlichen Verbindungen

Alalevonadifloxacin (hydrochloride) is unique among fluoroquinolones due to its enhanced oral bioavailability and specific targeting of DNA gyrase. Similar compounds include:

Levonadifloxacin: The active form of alalevonadifloxacin hydrochloride, used intravenously.

Moxifloxacin: Another fluoroquinolone with a broad spectrum of activity but different molecular targets.

Gatifloxacin: A chiral fluoroquinolone used for respiratory infections.

Alalevonadifloxacin (hydrochloride) stands out due to its efficacy against resistant strains and its oral administration route, making it a valuable addition to the antibiotic arsenal.

Eigenschaften

CAS-Nummer |

396132-82-4 |

|---|---|

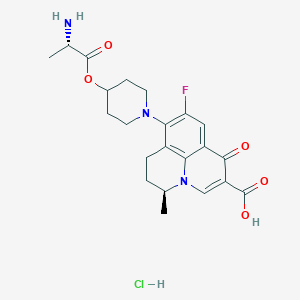

Molekularformel |

C22H27ClFN3O5 |

Molekulargewicht |

467.9 g/mol |

IUPAC-Name |

(12S)-8-[4-[(2S)-2-aminopropanoyl]oxypiperidin-1-yl]-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C22H26FN3O5.ClH/c1-11-3-4-14-18-15(20(27)16(21(28)29)10-26(11)18)9-17(23)19(14)25-7-5-13(6-8-25)31-22(30)12(2)24;/h9-13H,3-8,24H2,1-2H3,(H,28,29);1H/t11-,12-;/m0./s1 |

InChI-Schlüssel |

XWWJPQYPMLTWRH-FXMYHANSSA-N |

SMILES |

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)C(C)N)F)C(=O)O.Cl |

Isomerische SMILES |

C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)[C@H](C)N)F)C(=O)O.Cl |

Kanonische SMILES |

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)C(C)N)F)C(=O)O.Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Alalevonadifloxacin hydrochloride; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.